molecular formula C11F22O3 B15091440 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- CAS No. 67118-49-4

3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)-

Cat. No.: B15091440
CAS No.: 67118-49-4
M. Wt: 598.08 g/mol
InChI Key: NNBQJBPSZUKMBM-UHFFFAOYSA-N
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Description

3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- is a highly fluorinated ketone with the molecular formula C7F14O. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. It is used in various industrial applications due to its exceptional properties, such as high thermal stability and low global warming potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- typically involves the reaction of heptafluoropropyl iodide with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, and requires specific temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes, where the precursor compounds are subjected to fluorine gas in a controlled environment. This method ensures the incorporation of multiple fluorine atoms into the molecular structure, resulting in the desired highly fluorinated ketone .

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the ketone group into corresponding alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperature and pressure conditions to achieve the desired products[4][4].

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have various applications in different fields, including materials science and pharmaceuticals .

Scientific Research Applications

3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with various substrates, enhancing its stability and reactivity. In biological systems, it can interact with enzymes and proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and solvents .

Properties

CAS No.

67118-49-4

Molecular Formula

C11F22O3

Molecular Weight

598.08 g/mol

IUPAC Name

1,1,1,2,4,5,5,5-octafluoro-2,4-bis(1,1,2,2,3,3,3-heptafluoropropoxy)pentan-3-one

InChI

InChI=1S/C11F22O3/c12-2(6(18,19)20,35-10(30,31)4(14,15)8(24,25)26)1(34)3(13,7(21,22)23)36-11(32,33)5(16,17)9(27,28)29

InChI Key

NNBQJBPSZUKMBM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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